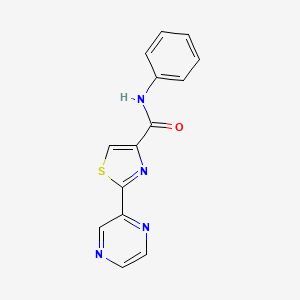

N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c19-13(17-10-4-2-1-3-5-10)12-9-20-14(18-12)11-8-15-6-7-16-11/h1-9H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIMFIZUJPNKJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the reaction of 2-aminopyrazine with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives .

Scientific Research Applications

Anticancer Activity

N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide and its derivatives have shown promising anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways. For instance, a study synthesized various phenylthiazole derivatives and evaluated their cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), Hep-G2 (hepatocellular carcinoma), and SK-N-MC (neuroblastoma) using MTT assays. The results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study focused on synthesizing N-(thiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide groups known for their antibacterial effects. These compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| N-(4-(methylsulfonyl)phenyl)... | Escherichia coli | 12 | |

| N-(4-isopropylphenyl)... | Staphylococcus aureus | 8 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiazole derivatives, including this compound. Research on pyrazine-modified compounds has shown they can enhance neurovascular protection and exhibit anti-inflammatory properties in neural cells. For example, cinnamic acid-pyrazine derivatives were found to protect human neuroblastoma cells from oxidative stress, indicating a potential application in neurodegenerative diseases .

Table 3: Neuroprotective Activity of Thiazole Derivatives

Mechanism of Action

The mechanism of action of N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects .

Comparison with Similar Compounds

Key Properties :

- Physical State : Likely a solid (inferred from structurally similar compounds in , which exist as white or yellow solids) .

- Spectroscopic Data : Confirmation via ¹H/¹³C NMR and mass spectrometry (MS), consistent with related thiazole-carboxamides .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison

Key Observations :

- Heterocycle Impact : Replacing thiazole with thiophene () reduces aromatic nitrogen content, lowering electron deficiency and altering charge distribution . Pyridine substitution () versus pyrazine may reduce π-π stacking efficiency due to fewer nitrogen atoms .

Electronic Properties

Table 2: DFT-Derived Electronic Parameters (Selected Compounds)

| Compound Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| Thiophene-carboxamides (4a–4n) | -6.2 to -5.8 | -1.9 to -1.5 | 4.0–4.7 | 2.1–3.0 |

| Pyridine-thiazole analogs | Not reported | Not reported | ~4.5 (estimated) | ~2.5 (estimated) |

- Target Compound : Pyrazine’s electron-deficient nature likely lowers LUMO energy compared to pyridine or thiophene analogs, enhancing electrophilicity and reactivity toward nucleophilic targets .

Biological Activity

N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

Thiazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:

- Antimicrobial : Effective against various pathogens, including bacteria and fungi.

- Anticancer : Demonstrated cytotoxic effects against several cancer cell lines.

- Anti-inflammatory : Potential to reduce inflammation in various models.

- Neuroprotective : May protect neuronal cells from damage.

Summary Table of Biological Activities

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound likely modulates various biochemical pathways, influencing cellular processes such as apoptosis and inflammation.

- Target Interaction : The compound interacts with enzymes and receptors that play crucial roles in disease progression. For example, its antibacterial activity may involve inhibition of bacterial enzymes critical for survival.

- Biochemical Pathways : It has been shown to affect pathways related to cell proliferation and apoptosis, particularly in cancer cells. The activation of caspase pathways indicates a potential mechanism for inducing cell death in tumors.

Structure-Activity Relationships (SAR)

Research into the SAR of thiazole derivatives has revealed that modifications at specific positions significantly influence their biological activity. For instance:

- Substituents at C-2 and C-4 : Variations at these positions can enhance or diminish activity against M. tuberculosis and other pathogens. The presence of electron-withdrawing groups often increases potency.

- Comparison with Related Compounds : Studies have shown that compounds lacking the thiazole core or with different heterocycles exhibit reduced biological activity, underscoring the importance of the thiazole structure in mediating effects .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be 4.5 μM, indicating strong potential for development as an antitubercular agent .

Case Study 2: Anticancer Properties

In vitro assays conducted on various cancer cell lines (e.g., MCF-7, Hep-G2) revealed that this compound exhibited cytotoxicity with IC50 values ranging from 10 to 30 μM. These findings suggest that this compound could serve as a lead in anticancer drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazine derivatives with thiazole intermediates. For example, analogous compounds (e.g., pyrazine-linked thiazoles) are synthesized via amide bond formation under catalytic conditions (e.g., HATU/DIPEA) or nucleophilic substitution. Reaction parameters like solvent choice (DMF, THF), temperature (60–100°C), and stoichiometric ratios are critical for minimizing side products. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify aromatic protons (δ 7.5–8.5 ppm for pyrazine and phenyl groups) and thiazole carbons. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 324.0854 [M+H]+). X-ray crystallography (using SHELX software ) resolves stereoelectronic interactions, while HPLC (≥98% purity) ensures batch consistency .

Q. What functional groups in this compound contribute to its bioactivity, and how are they optimized for target engagement?

- Methodological Answer : The pyrazine ring enhances π-π stacking with hydrophobic enzyme pockets, while the thiazole-carboxamide moiety facilitates hydrogen bonding. Modifications like fluorination (e.g., para-F on phenyl) or methyl groups on pyrazine improve metabolic stability and binding affinity. Structure-activity relationship (SAR) studies guide optimization via iterative synthesis and in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different cell lines or assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or cell-specific uptake. Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., SPR for binding kinetics). For example, a compound showing IC50 variability in MCF-7 vs. HEK293 cells may require pharmacokinetic profiling (e.g., LogP, P-gp efflux) to explain differential bioavailability .

Q. What computational methods are recommended for predicting the binding mode of this compound with kinase targets like EGFR or CDK2?

- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) with crystal structures (PDB: 1M17 for EGFR) to identify key interactions (e.g., hydrogen bonds with Thr766). Molecular dynamics simulations (MD) (AMBER, GROMACS) assess binding stability over 100 ns. Validate predictions with mutagenesis studies (e.g., Ala-scanning of ATP-binding residues) .

Q. How do solubility limitations of this compound impact in vivo studies, and what formulation strategies mitigate this issue?

- Methodological Answer : Poor aqueous solubility (e.g., <10 µM) can reduce oral bioavailability. Strategies include:

- Prodrug design : Introduce phosphate esters for enhanced solubility.

- Nanoparticle encapsulation : Use PLGA or liposomes to improve circulation time.

- Co-solvent systems : Employ Cremophor EL or cyclodextrins in preclinical dosing .

Q. What experimental designs are optimal for assessing off-target effects of this compound in phenotypic screens?

- Methodological Answer : Combine kinome-wide profiling (e.g., Eurofins KinaseScan) with transcriptomics (RNA-seq) to identify unintended pathways. Use CRISPR-Cas9 knockout models to validate target specificity. For example, off-target inhibition of hERG channels can be evaluated via patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.